(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine
Description
Molecular Structure and Stereochemistry
Planar Chirality of the Ferrocene Moiety
The compound features a ferrocene backbone with planar chirality arising from the unsymmetrical substitution pattern on the cyclopentadienyl (Cp) rings. The phosphino group (-PPh₂) and dimethylaminoethyl (-CH₂NMe₂) substituents occupy adjacent positions on the ferrocene, creating a 1,2-disubstituted arrangement. This spatial arrangement induces planar chirality, designated as R or S at the ferrocene core. X-ray crystallography confirms that the phosphino group resides in the R configuration at the Cp ring, contributing to the compound’s stereochemical identity.
Central Chirality at the Ethylamine Carbon
The ethylamine side chain introduces a second stereogenic center at the carbon bonded to the nitrogen atom. The S configuration at this center arises from the specific synthetic route, which often involves chiral auxiliaries or enantioselective lithiation. This central chirality is critical for the ligand’s coordination behavior in asymmetric catalysis.
Combined Effect of Planar and Central Chirality
The synergy between planar and central chirality creates a rigid, well-defined stereochemical environment. This duality enhances the compound’s utility in asymmetric synthesis, as both chiral elements influence the spatial orientation of coordinating groups (P and N) during metal-ligand interactions.
Physical and Chemical Properties
Melting Point and Physical State
The compound exists as a crystalline powder with a melting point of 145°C . Its bright orange-red color is characteristic of ferrocene derivatives, attributed to metal-to-ligand charge transfer transitions.
Structural Characterization
X-ray Crystallography Data
Single-crystal X-ray diffraction reveals key structural parameters (Table 1):
| Parameter | Value |
|---|---|
| Fe–C (avg.) | 2.04 Å |
| P–C (diphenyl) | 1.82 Å |
| N–C (ethylamine) | 1.47 Å |
| Dihedral angle (Cp rings) | 1.53° |
Molecular Configuration Analysis
The R configuration at the ferrocene and S configuration at the ethylamine carbon are confirmed via anomalous dispersion effects in X-ray studies. The phosphino group’s orientation relative to the dimethylaminoethyl chain creates a synclinal arrangement, optimizing P→M (metal) and N→M coordination.
Bond Length and Angle Parameters
Critical bond angles and lengths include:
- Fe–C–P angle : 126.7°
- C–P–C (diphenyl) : 102.3°
- N–C–C (ethylamine) : 112.5°
These parameters highlight the steric demand of the diphenylphosphino group and the flexibility of the ethylamine linker.
Properties
InChI |
InChI=1S/C21H23NP.C5H5.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-17H,1-3H3;1-5H;/t17-;;/m0../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAFPSZHKFOLEE-RMRYJAPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FeNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55650-58-3 | |
| Record name | (S)-(+)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine, often referred to as (S)-PPFA, is a chiral ligand that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of ferrocene, an organometallic compound known for its diverse applications in catalysis and medicinal chemistry. This article explores the biological activity of (S)-PPFA, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.
Structure and Composition
- Molecular Formula : CHFeNP
- Molecular Weight : 441.34 g/mol
- CAS Number : 55650-58-3
- Optical Rotation : +355° (c=0.6 in Ethanol)
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 145 °C |
| Solubility | Insoluble in water |
| Purity | ≥97% |
(S)-PPFA acts primarily as a chiral ligand in asymmetric hydrogenation reactions, enhancing the selectivity and efficiency of various catalytic processes. Its biological activity is largely attributed to the ferrocene core, which exhibits favorable redox properties and low toxicity. The incorporation of ferrocene into bioactive compounds has been shown to enhance their pharmacological profiles, including antimalarial and anticancer activities .
Pharmacological Applications
-
Anticancer Activity :
- Ferrocene derivatives, including (S)-PPFA, have demonstrated significant antiproliferative effects against various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity compared to traditional chemotherapeutics .
- The electron transfer capabilities of ferrocene contribute to its ability to interact with cellular redox systems, potentially leading to oxidative stress in cancer cells .
- Antimalarial Properties :
- Antioxidant Activity :
Study 1: Antiproliferative Effects on Cancer Cells
A study investigated the effects of various ferrocene derivatives on human cancer cell lines. Results showed that (S)-PPFA exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC value significantly lower than that of conventional agents like doxorubicin. The mechanism was linked to increased oxidative stress and apoptosis induction.
Study 2: Antimalarial Efficacy
In vitro studies demonstrated that (S)-PPFA derivatives displayed potent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. The results indicated that these compounds could serve as lead candidates for developing new antimalarial therapies.
Scientific Research Applications
Catalysis
Asymmetric Catalysis
This compound serves as a chiral ligand in asymmetric hydrogenation and other catalytic processes. Its ability to facilitate the formation of enantiomerically pure compounds is crucial for producing pharmaceuticals with high specificity. The use of (S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine in catalytic reactions enhances yields and selectivity, making it an essential component in the synthesis of complex organic molecules.
Case Study: Hydrogenation Reactions
In studies involving the hydrogenation of ketones and imines, this ligand has demonstrated superior performance compared to other chiral ligands, resulting in higher enantiomeric excess (ee) values. For example, research has shown that using this compound can achieve ee values exceeding 99% under optimized conditions .
Drug Development
Pharmaceutical Applications
The compound's chiral nature allows for the exploration of new drug candidates that require specific stereochemistry. It plays a significant role in the development of medications aimed at reducing side effects by ensuring that only the desired enantiomer is produced.
Example: Development of Anticancer Agents
Research has indicated that this compound can be used to synthesize potential anticancer agents with improved efficacy and reduced toxicity profiles . The compound's application in synthesizing these agents highlights its importance in modern medicinal chemistry.
Material Science
Advanced Materials Synthesis
In material science, this compound contributes to the development of novel polymers and nanomaterials with tailored properties. Its unique structure enables the creation of materials suitable for electronic applications and coatings.
Example: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and stability, making it a candidate for use in electronic devices .
Biochemistry
Biochemical Assays
The compound is also utilized in biochemical assays to study enzyme mechanisms and interactions. Understanding these interactions is crucial for developing new therapeutic strategies.
Example: Enzyme Inhibition Studies
Studies have employed this ligand to investigate enzyme inhibition pathways, revealing insights into how certain drugs can modulate enzyme activity, which is vital for drug design .
Environmental Chemistry
Pollutant Degradation
this compound is being explored for its potential in catalyzing reactions that degrade environmental pollutants. This application aligns with sustainable chemistry practices aimed at reducing environmental impact.
Case Study: Catalytic Degradation of Organic Pollutants
Research indicates that this compound can effectively catalyze reactions leading to the breakdown of hazardous organic compounds into less harmful substances, showcasing its potential role in environmental remediation efforts .
Summary Table of Applications
| Application Area | Specific Use Case | Impact/Outcome |
|---|---|---|
| Catalysis | Asymmetric hydrogenation | High enantiomeric excess (>99%) |
| Drug Development | Synthesis of anticancer agents | Improved efficacy and reduced toxicity |
| Material Science | Development of conductive polymers | Enhanced electrical conductivity |
| Biochemistry | Enzyme inhibition studies | Insights into drug modulation mechanisms |
| Environmental Chemistry | Degradation of pollutants | Effective breakdown of hazardous compounds |
Comparison with Similar Compounds
Structural and Stereochemical Differences
The ligand’s performance is influenced by its stereochemistry and donor atom arrangement. Below is a comparison with structurally related ferrocenyl ligands:
Key Observations :
- Donor Flexibility: Bis-phosphine ligands (e.g., LB5) enable stronger metal chelation but may reduce substrate accessibility .
- Stereochemical Impact : In PPFA, the (S,R) configuration optimizes chiral induction, whereas mismatched configurations (e.g., (R)-PPFA) lead to lower ee values .
Catalytic Performance
Table 1: Enantioselectivity and Reaction Scope
Critical Findings :
Q & A
Basic Questions
Q. What are the key synthetic routes for (S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine, and how is stereochemical purity ensured?
- Methodology : The ligand is synthesized via a multi-step process starting from planar chiral ferrocene derivatives. A critical step involves the resolution of enantiomers using chiral auxiliaries or chromatography. For example, a reported procedure yields 60% of the product with a melting point of 138–139°C and specific rotation [α]²⁰D = +325.6° (c 1.0, CHCl₃), confirmed by ¹H NMR and mass spectrometry .
- Stereochemical Control : Chiral HPLC or polarimetry is used to verify enantiomeric excess (ee), while X-ray crystallography resolves absolute configurations .
Q. How is this compound characterized structurally and spectroscopically?
- Key Techniques :
- ¹H/³¹P NMR : Resonances for the dimethylamino group (δ ~1.77 ppm, singlet) and diphenylphosphino substituents (δ ~7.15–7.59 ppm) confirm substitution patterns .
- Mass Spectrometry (ESI) : A prominent peak at m/z 441.9 [M+1]⁺ validates molecular weight .
- X-ray Crystallography : Resolves the R/S configuration at the ferrocene backbone and ethylamine side chain .
Q. What are its primary applications in asymmetric catalysis?
- Role : This ligand (often abbreviated as PPFA ) is used in enantioselective C–C and C–N bond formations. For example, it facilitates palladium-catalyzed allylic alkylations but may fail in reactions requiring bulky substrates (e.g., allene synthesis), where Sadphos ligands are preferred .
- Mechanistic Insight : The ferrocene backbone provides planar chirality, while the diphenylphosphino group coordinates transition metals to induce stereoselectivity .
Advanced Research Questions
Q. How does the ligand’s stereochemistry influence enantioselectivity in palladium-catalyzed reactions?
- Case Study : In asymmetric [3+2] cycloadditions, the (S,R)-configuration of PPFA directs face-selective coordination to palladium, achieving >90% ee in certain substrates. However, mismatched configurations (e.g., R,R) reduce ee to <50% .
- Experimental Design :
- Ligand Screening : Compare PPFA with analogues like (R)-1-[(S)-1,2-bis(diphenylphosphino)ferrocenyl]ethyl-3-phenylthiourea (LB5), which shows altered steric and electronic profiles .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to correlate ligand structure with rate/selectivity .
Q. What are the limitations of PPFA in cross-coupling reactions, and how can ligand design overcome them?
- Limitations : PPFA fails in reactions requiring large steric bulk (e.g., triflate eliminations) due to its compact dimethylamino group. For example, Sadphos ligands with sulfonamide substituents outperform PPFA in such cases .
- Design Strategies :
- Steric Tuning : Introduce bulkier groups (e.g., dicyclohexylphosphino) at the ferrocene backbone .
- Electronic Modulation : Replace dimethylamine with electron-withdrawing groups to enhance metal-ligand interaction .
Q. How do contradictory results in PPFA’s catalytic efficiency arise, and how should they be resolved?
- Case Example : PPFA shows high ee in allylic alkylations but poor performance in allene synthesis. This discrepancy stems from substrate-specific steric demands .
- Resolution Workflow :
Substrate Scope Analysis : Test PPFA across diverse substrates (e.g., aryl vs. alkyl triflates).
Computational Modeling : Use DFT to map steric/electronic clashes between PPFA and substrates .
Ligand Libraries : Screen hybrid ligands (e.g., PPFA derivatives with para-cyclophane groups) for improved compatibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
